molecular formula C22H13F2N3O2 B2895339 5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole CAS No. 866131-26-2

5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole

Cat. No.: B2895339
CAS No.: 866131-26-2
M. Wt: 389.362
InChI Key: TVZNOXNOMLKSMU-UHFFFAOYSA-N
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Description

5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H13F2N3O2 and its molecular weight is 389.362. The purity is usually 95%.
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Scientific Research Applications

Synthetic Strategies and Chemical Properties

One application of related compounds involves efficient synthetic methods . For example, the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation offers a method with advantages like high yield, elevated reaction rates, and simplified work-up procedures, indicative of the chemical versatility of oxadiazole derivatives (Li Zheng, 2004).

Antitubercular Activity

Another significant application is in the development of antitubercular agents . A study on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives synthesized for in vitro antitubercular activity showed that these compounds exhibit moderate to good efficacy against Mycobacterium tuberculosis. This study utilized pharmacophore hypothesis and Surflex-Docking studies to assess the impact of substituents on antitubercular activity, suggesting potential leads for novel InhA inhibitors (S. Joshi et al., 2015).

Antibacterial Activity

Compounds similar to "5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole" have been synthesized and evaluated for their antibacterial activity . A study on bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles showed potent inhibitory activity against various Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of oxadiazole derivatives in the development of new antibacterial agents (C. S. Reddy et al., 2013).

Anticancer Applications

Oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents . A particular study discovered a novel compound through high-throughput screening that showed good activity against breast and colorectal cancer cell lines. This work underscores the relevance of oxadiazole structures in identifying new therapeutic agents for cancer treatment (Han-Zhong Zhang et al., 2005).

Electronic and Optical Materials

Additionally, oxadiazole-based compounds have found applications in the field of organic light-emitting diodes (OLEDs) . Research on iridium emitters with oxadiazole ancillary ligands has led to the development of efficient OLEDs with low efficiency roll-off, demonstrating the utility of these compounds in advanced electronic and photonic devices (Yi Jin et al., 2014).

Properties

IUPAC Name

5-(2,6-difluorophenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3O2/c23-16-9-6-10-17(24)19(16)21-25-20(26-29-21)15-13-18(14-7-2-1-3-8-14)28-22(15)27-11-4-5-12-27/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZNOXNOMLKSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C4=NOC(=N4)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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